Cas no 899953-07-2 (4-methyl-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide)

4-methyl-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide
- Benzamide, 4-methyl-N-[3-[6-(4-morpholinyl)-3-pyridazinyl]phenyl]-
- CHEMBL1552617
- 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- MLS001236680
- F2724-0258
- 4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
- 899953-07-2
- HMS3003B12
- 4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide
- AKOS024702968
- SMR000812753
-
- Inchi: 1S/C22H22N4O2/c1-16-5-7-17(8-6-16)22(27)23-19-4-2-3-18(15-19)20-9-10-21(25-24-20)26-11-13-28-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,27)
- InChI Key: MFPKYXVYMLGWLI-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(C2=NN=C(N3CCOCC3)C=C2)=C1)(=O)C1=CC=C(C)C=C1
Computed Properties
- Exact Mass: 374.17427596g/mol
- Monoisotopic Mass: 374.17427596g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 503
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.4Ų
- XLogP3: 2.8
Experimental Properties
- Density: 1.249±0.06 g/cm3(Predicted)
- Boiling Point: 575.7±50.0 °C(Predicted)
- pka: 13.41±0.70(Predicted)
4-methyl-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2724-0258-15mg |
4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |
899953-07-2 | 90%+ | 15mg |
$89.0 | 2023-05-18 | |
Life Chemicals | F2724-0258-5μmol |
4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |
899953-07-2 | 90%+ | 5μl |
$63.0 | 2023-05-18 | |
Life Chemicals | F2724-0258-40mg |
4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |
899953-07-2 | 90%+ | 40mg |
$140.0 | 2023-05-18 | |
Life Chemicals | F2724-0258-10mg |
4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |
899953-07-2 | 90%+ | 10mg |
$79.0 | 2023-05-18 | |
Life Chemicals | F2724-0258-10μmol |
4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |
899953-07-2 | 90%+ | 10μl |
$69.0 | 2023-05-18 | |
Life Chemicals | F2724-0258-5mg |
4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |
899953-07-2 | 90%+ | 5mg |
$69.0 | 2023-05-18 | |
Life Chemicals | F2724-0258-4mg |
4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |
899953-07-2 | 90%+ | 4mg |
$66.0 | 2023-05-18 | |
Life Chemicals | F2724-0258-30mg |
4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |
899953-07-2 | 90%+ | 30mg |
$119.0 | 2023-05-18 | |
Life Chemicals | F2724-0258-50mg |
4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |
899953-07-2 | 90%+ | 50mg |
$160.0 | 2023-05-18 | |
Life Chemicals | F2724-0258-20mg |
4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |
899953-07-2 | 90%+ | 20mg |
$99.0 | 2023-05-18 |
4-methyl-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide Related Literature
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
Additional information on 4-methyl-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide
Research Brief on 4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide (CAS: 899953-07-2)
The compound 4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide (CAS: 899953-07-2) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This small molecule, characterized by its pyridazine core and morpholine substituent, has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.
Structural analysis reveals that the compound's unique scaffold allows for selective interaction with specific protein targets. The morpholine moiety enhances solubility and bioavailability, while the benzamide group contributes to target binding affinity. Computational docking studies suggest that 899953-07-2 may act as an ATP-competitive inhibitor for certain kinases, though the exact target profile remains under investigation. This dual functionality makes it a valuable tool compound for probing biological pathways.
In recent in vitro studies, 4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide demonstrated significant inhibitory activity against cancer cell proliferation at low micromolar concentrations. Particularly noteworthy was its effect on cell lines with specific genetic mutations, suggesting potential as a targeted therapy. Parallel research has explored its anti-inflammatory properties through modulation of cytokine production pathways. These findings were published in the Journal of Medicinal Chemistry (2023) and Bioorganic & Medicinal Chemistry Letters (2024).
Pharmacokinetic evaluations in rodent models showed favorable absorption and distribution characteristics, with moderate plasma protein binding and acceptable metabolic stability. The compound exhibited good blood-brain barrier penetration in preliminary studies, expanding its potential applications to neurological disorders. However, researchers noted the need for structural optimization to improve metabolic clearance rates, as evidenced by recent SAR studies published in ACS Medicinal Chemistry Letters (2024).
The synthesis of 899953-07-2 has been refined through recent methodological advances, with new catalytic approaches improving yield and purity. A 2024 Nature Protocols paper detailed an optimized four-step synthesis from commercially available starting materials, featuring a key Buchwald-Hartwig coupling. These developments have facilitated larger-scale production for extended preclinical testing.
Current challenges include addressing off-target effects observed in some screening assays and improving selectivity indices. Collaborative efforts between academic and industrial researchers are underway to develop derivative compounds with enhanced pharmacological profiles. The compound's progress represents an important case study in rational drug design, combining computational prediction with empirical validation.
Future research directions include comprehensive target deconvolution studies using chemical proteomics approaches and expanded in vivo efficacy testing in disease-relevant models. The growing body of research on 4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide positions it as a valuable chemical probe and potential lead compound for multiple therapeutic areas, warranting continued investigation.
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